Klebsiella oxytoca MIC90: 250-Fold Superiority of Carumonam over Aztreonam
Against 1,156 clinical Enterobacteriaceae isolates, carumonam demonstrated an MIC90 of 0.2 µg/mL for Klebsiella oxytoca, whereas aztreonam required 50 µg/mL to inhibit 90% of the same population — a 250-fold potency difference [1]. This divergence is mechanistically linked to the K-1 β-lactamase of K. oxytoca, which hydrolyzes aztreonam at rates ≥5-fold higher than carumonam [2]. The carumonam MIC90 for K. oxytoca was also the lowest among all antibiotics tested in this study, including cefoperazone, ceftazidime, and cefsulodin.
| Evidence Dimension | In vitro antibacterial potency: MIC90 against Klebsiella oxytoca clinical isolates |
|---|---|
| Target Compound Data | Carumonam MIC90 = 0.2 µg/mL |
| Comparator Or Baseline | Aztreonam MIC90 = 50 µg/mL; also tested: cefoperazone, ceftazidime, cefsulodin |
| Quantified Difference | 250-fold lower MIC90 (0.2 vs. 50 µg/mL); hydrolysis rate ≥5-fold lower for carumonam vs. aztreonam by K. oxytoca β-lactamase |
| Conditions | In vitro MIC determination (agar/broth dilution); 1,156 clinical Enterobacteriaceae isolates; K. oxytoca subset; Imada et al. 1985 |
Why This Matters
Procurement for research or clinical settings where K. oxytoca is a documented or suspected pathogen demands recognition that aztreonam is functionally inactive (MIC90 = 50 µg/mL, resistant by CLSI breakpoints) while carumonam retains potent activity (MIC90 = 0.2 µg/mL).
- [1] Imada A, Kondo M, Okonogi K, Yukishige K, Kuno M. In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic. Antimicrob Agents Chemother. 1985 May;27(5):821-7. PMID: 3874598. View Source
- [2] Jones RN, Barry AL, Thornsberry C, Fuchs PC, Packer RR. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam. Am J Clin Pathol. 1986 Nov;86(5):608-18. PMID: 3096130. View Source
